molecular formula C23H21N3O2S B2528663 N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207048-97-2

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2528663
CAS No.: 1207048-97-2
M. Wt: 403.5
InChI Key: JNOGAMNLVWAEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 4-methylphenyl group at position 7 of the thienopyrimidinone ring.
  • An acetamide side chain at position 3, terminating in a 4-ethylphenyl substituent.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-3-16-6-10-18(11-7-16)25-20(27)12-26-14-24-21-19(13-29-22(21)23(26)28)17-8-4-15(2)5-9-17/h4-11,13-14H,3,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOGAMNLVWAEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The phenyl groups can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and catalysts such as aluminum chloride (AlCl3

Biological Activity

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound characterized by its thieno[3,2-d]pyrimidine core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O2SC_{23}H_{21}N_{3}O_{2}S with a molecular weight of 403.5 g/mol. The structure includes an acetamide functional group and substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H21N3O2S
Molecular Weight403.5 g/mol
IUPAC NameThis compound
CAS Number1185129-34-3

Preliminary studies suggest that this compound interacts with various molecular targets, potentially inhibiting specific enzymes or receptors involved in cellular signaling pathways. The compound is believed to influence processes such as:

  • Cell Proliferation: By modulating signaling pathways associated with growth factors.
  • Apoptosis: Inducing programmed cell death in cancerous cells.

The exact molecular pathways are still under investigation; however, the compound's structural features suggest potential interactions with kinases and other critical proteins involved in tumor progression and inflammation.

Biological Activity

Research indicates that this compound exhibits significant biological activity. In vitro studies have demonstrated its potential as an inhibitor of various enzymes associated with cancer progression and inflammation.

Case Studies

  • Inhibition of Enzymatic Activity:
    • Studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses. The activity of this compound against COX enzymes is currently being evaluated.
  • Cancer Therapeutics:
    • A recent study highlighted the efficacy of similar thieno[3,2-d]pyrimidine derivatives in targeting the EPH receptor family overexpressed in certain cancers. This suggests that this compound may have comparable therapeutic applications .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with related compounds can provide insights into structure–activity relationships (SAR).

Table 2: Comparison of Biological Activities

Compound NameIC50 (µM)Target Enzyme/Pathway
N-(4-fluorophenyl)-N-methyl...5.0AChE
N-(4-methoxybenzyl)...8.0COX
N-(4-ethylphenyl)...6.5EPH Receptor

Comparison with Similar Compounds

2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide

  • Structural Differences :
    • Position 7: 4-fluorophenyl vs. 4-methylphenyl in the target compound.
    • Acetamide side chain: 3-methoxybenzyl vs. 4-ethylphenyl.
  • The benzyl group introduces steric bulk, possibly affecting membrane permeability .

2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Structural Differences: Core: 6,7-dihydrothieno[3,2-d]pyrimidine (saturated thiophene ring) vs. aromatic thienopyrimidinone. Acetamide substituent: 4-(trifluoromethoxy)phenyl vs. 4-ethylphenyl.
  • Impact :
    • Saturation of the thiophene ring could enhance conformational flexibility, influencing target engagement .
    • The trifluoromethoxy group increases electronegativity and metabolic stability compared to ethyl .

Acetamide-Based Orco Modulators

VUAA-1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide)

  • Structural Differences: Core: Triazole-pyridine vs. thienopyrimidinone. Shared feature: 4-ethylphenyl acetamide terminus.
  • Functional Impact: VUAA-1 is a potent Orco agonist in insects, while the target compound’s activity remains unconfirmed. The thienopyrimidinone core may confer selectivity for different receptors .

OLC-15 (N-(4-butylphenyl)-2-[[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide)

  • Structural Differences :
    • Acetamide terminus: 4-butylphenyl vs. 4-ethylphenyl.
  • Impact :
    • The longer alkyl chain in OLC-15 enhances hydrophobicity, possibly improving membrane penetration but reducing solubility .

Pyrimidine Derivatives with Varied Substituents

N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide

  • Structural Differences: Core: Thieno[2,3-d]pyrimidinone (different ring fusion) vs. thieno[3,2-d]pyrimidinone. Acetamide terminus: 1-cyanocyclopentyl vs. 4-ethylphenyl.
  • Impact: Altered ring fusion may disrupt π-stacking interactions in binding pockets. The cyano group introduces polarity, affecting solubility .

Physicochemical and Spectral Comparisons

Compound Core Structure Position 7 Substituent Acetamide Substituent Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound Thieno[3,2-d]pyrimidinone 4-Methylphenyl 4-Ethylphenyl Not reported Expected C=O (1,730 cm⁻¹), NH (3,390 cm⁻¹)
2-[7-(4-Fluorophenyl)-...acetamide Thieno[3,2-d]pyrimidinone 4-Fluorophenyl 3-Methoxybenzyl Not reported C=O (1,730 cm⁻¹), aromatic C-F (1,250 cm⁻¹)
Compound 24 Pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone None (N-methyl) Acetyl 143–145 C=O (1,730 cm⁻¹), NH (3,390 cm⁻¹)

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of this thienopyrimidine derivative?

  • Methodological Answer : The synthesis involves sequential functionalization of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:

  • Core Formation : Cyclization of thiophene derivatives with urea or thiourea under acidic conditions (e.g., H₂SO₄ or PCl₃) .
  • Substituent Introduction : Suzuki-Miyaura coupling for aryl group addition (e.g., 4-methylphenyl at position 7) using Pd catalysts .
  • Acetamide Linkage : Reaction of the thiol group with chloroacetamide derivatives in basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm structural integrity and purity of the compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylphenyl protons at δ 2.33 ppm, thienopyrimidine protons at δ 7.04–8.53 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 376.0 for analogs) and assess purity .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Q. What solvent systems and reaction conditions minimize side-product formation during acetamide coupling?

  • Methodological Answer :

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
  • Temperature : 60–80°C balances reaction rate and side-product suppression .
  • Base Selection : Triethylamine or K₂CO₃ for deprotonation without inducing hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl rings) influence biological activity?

  • Methodological Answer :

  • SAR Studies : Compare analogs with varying substituents (Table 1):
Substituent PositionGroupBioactivity (IC₅₀, μM)Source
4-Ethylphenyl (R1)-C₂H₅Anticancer: 12.3 ± 1.2
4-Methylphenyl (R2)-CH₃Antimicrobial: 8.7 ± 0.9
4-Chlorophenyl (R3)-ClAntifungal: 5.4 ± 0.6
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to target enzymes (e.g., DHFR) .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Dose-Response Profiling : Use 3D spheroid models to mimic in vivo tumor microenvironments .
  • Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and compare pathways (p53-dependent vs. independent) .
  • Metabolic Stability : Liver microsome assays to identify metabolite interference (e.g., CYP3A4-mediated oxidation) .

Q. How can in vivo pharmacokinetics be optimized for this compound?

  • Methodological Answer :

  • Formulation : Nanoemulsions or liposomes to enhance solubility (e.g., 20% PEG-400 increases bioavailability by 3.2-fold) .
  • Dosing Regimens : Bidirectional Caco-2 assays to predict absorption (Papp > 1 × 10⁻⁶ cm/s) and adjust oral vs. IV routes .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental IC₅₀ values?

  • Methodological Answer :

  • Force Field Limitations : AMBER vs. CHARMM parameters may misestimate hydrophobic interactions in the thienopyrimidine core .
  • Solvent Effects : Explicit solvent MD simulations (e.g., TIP3P water) improve accuracy of binding pocket hydration predictions .

Comparative Studies

Q. How does this compound compare to FDA-approved thienopyrimidine-based drugs?

  • Methodological Answer :

  • Efficacy : Compare IC₅₀ against reference drugs (e.g., Pemetrexed: IC₅₀ = 0.8 μM vs. 12.3 μM for this compound) .
  • Selectivity : Kinase profiling (Eurofins Panlabs) to assess off-target effects (e.g., >50% inhibition at 10 μM for VEGFR2) .

Safety and Toxicity

Q. What protocols ensure safe handling during in vitro assays?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and fume hoods for powder handling .
  • Waste Disposal : Neutralization with 10% NaOH before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.